4,5-Dimethylbenzo[d]thiazol-2(3H)-one
CAS No.: 1188226-49-4
Cat. No.: VC17206884
Molecular Formula: C9H9NOS
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188226-49-4 |
|---|---|
| Molecular Formula | C9H9NOS |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 4,5-dimethyl-3H-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)10-9(11)12-7/h3-4H,1-2H3,(H,10,11) |
| Standard InChI Key | REGJNZSVGLBSFC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)SC(=O)N2)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4,5-Dimethylbenzo[d]thiazol-2(3H)-one belongs to the benzothiazolone family, featuring a bicyclic system with sulfur and nitrogen heteroatoms. The methyl groups at positions 4 and 5 enhance its lipophilicity and influence electronic properties, making it suitable for drug design . Key identifiers include:
Structural Analysis
X-ray crystallography and computational modeling reveal a planar benzothiazole ring system. The methyl groups introduce steric effects that modulate reactivity and intermolecular interactions. The carbonyl group at position 2 participates in hydrogen bonding, critical for biological activity .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The compound is typically synthesized via cyclization reactions. One approach involves:
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Condensation: Reacting 4,5-dimethyl-2-aminothiophenol with phosgene or thiophosgene to form the thiazolone ring.
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Methylation: Introducing methyl groups using methyl iodide or dimethyl sulfate under basic conditions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
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C=O Stretch: 1650–1680 cm (thiazolone carbonyl).
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N-H Bend: 3200–3300 cm (secondary amine).
Nuclear Magnetic Resonance (NMR)
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H NMR: Methyl protons resonate as singlets at δ 2.25–2.35 ppm. Aromatic protons appear as doublets between δ 6.8–7.5 ppm .
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C NMR: The carbonyl carbon (C=O) is observed at δ 165–170 ppm, while methyl carbons resonate at δ 18–22 ppm.
Industrial and Material Science Applications
Organic Electronics
Benzothiazoles are used in organic light-emitting diodes (OLEDs) and nonlinear optical materials. The methyl groups in 4,5-dimethylbenzo[d]thiazol-2(3H)-one could improve thermal stability in such applications .
Chemosensors
The compound’s fluorescence properties make it a candidate for metal ion detection. Modulating substituents alters selectivity and sensitivity, a area ripe for further study.
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